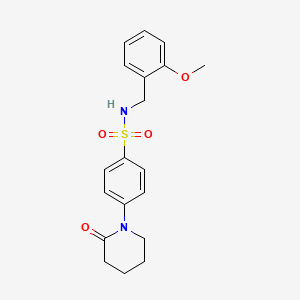
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide, also known as MBP-84, is a novel compound that has gained significant attention in the field of medicinal chemistry. It belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.
作用機序
The exact mechanism of action of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that play a crucial role in the regulation of gene expression. Inhibition of HDACs leads to the accumulation of acetylated histones, which in turn leads to the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects
This compound has been shown to induce apoptosis (programmed cell death) in cancer cells. It also inhibits the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. In addition, this compound has been found to inhibit the migration and invasion of cancer cells. These effects are thought to be mediated by the inhibition of HDACs and the activation of tumor suppressor genes.
実験室実験の利点と制限
One of the major advantages of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide is its broad-spectrum anticancer activity. It has been shown to be effective against a wide range of cancer cell lines, making it a potentially useful drug for the treatment of various types of cancer. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research and development of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide. One area of interest is the optimization of the synthesis method to improve the yield and purity of the compound. Another area of research is the identification of the specific HDAC isoforms that are targeted by this compound, which could lead to the development of more specific and effective HDAC inhibitors. Additionally, the combination of this compound with other anticancer drugs or therapies could potentially enhance its efficacy and reduce its toxicity. Finally, further studies are needed to investigate the potential use of this compound in the treatment of other diseases, such as inflammatory and autoimmune diseases.
合成法
The synthesis of N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide involves the reaction of 2-methoxybenzylamine with piperidine-2,6-dione in the presence of triethylamine, followed by the addition of benzenesulfonyl chloride. The resulting product is then purified by column chromatography to obtain pure this compound. The overall yield of this synthesis method is approximately 60%.
科学的研究の応用
N-(2-methoxybenzyl)-4-(2-oxo-1-piperidinyl)benzenesulfonamide has been extensively studied for its potential use in the treatment of various diseases. It has been found to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast cancer, lung cancer, colon cancer, and prostate cancer. This compound has also been shown to possess anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-[(2-methoxyphenyl)methyl]-4-(2-oxopiperidin-1-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-25-18-7-3-2-6-15(18)14-20-26(23,24)17-11-9-16(10-12-17)21-13-5-4-8-19(21)22/h2-3,6-7,9-12,20H,4-5,8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKHGHYYRJKSUMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N3CCCCC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

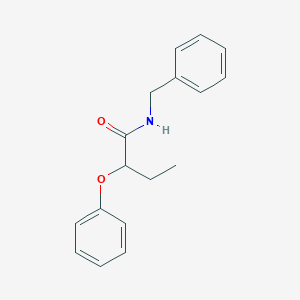
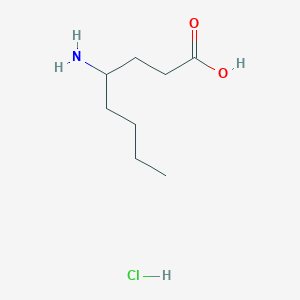

![1-(methylsulfonyl)-4-[4-nitro-3-(1-piperidinyl)phenyl]piperazine](/img/structure/B5235200.png)
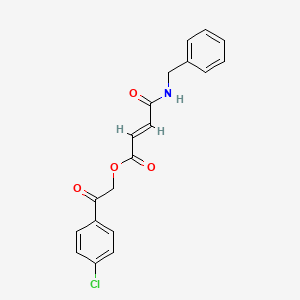
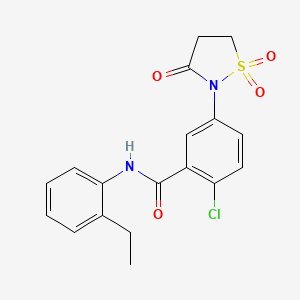
![N-[(3,4-dimethoxyphenyl)(4-methoxyphenyl)methyl]-2-furamide](/img/structure/B5235219.png)
![5-{[(1,3-benzodioxol-5-ylmethyl)amino]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5235220.png)
![2-(3-methoxyphenyl)-N-[2-(trifluoromethyl)benzyl]ethanamine](/img/structure/B5235234.png)
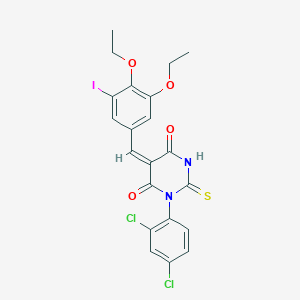
![5-[(2-chloro-4-methoxyphenoxy)methyl]-N-[1-(1-methyl-1H-pyrazol-4-yl)ethyl]-3-isoxazolecarboxamide](/img/structure/B5235243.png)
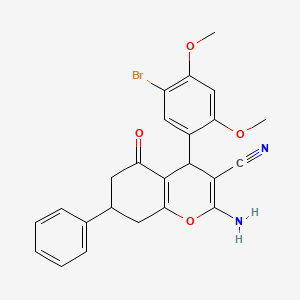
![2-(4-ethyl-1-piperazinyl)-N-[2-(1H-imidazol-4-yl)ethyl]-2-indanecarboxamide](/img/structure/B5235276.png)
![N-{[2-(4-methyl-1-piperazinyl)-3-pyridinyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B5235278.png)